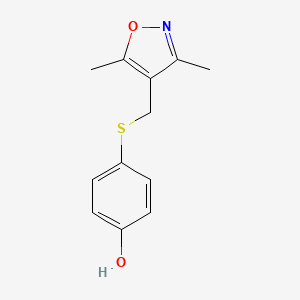

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol

Description

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenol |

InChI |

InChI=1S/C12H13NO2S/c1-8-12(9(2)15-13-8)7-16-11-5-3-10(14)4-6-11/h3-6,14H,7H2,1-2H3 |

InChI Key |

PNTSCWDLOQDJTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Thioether Formation: The isoxazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

Phenol Substitution: Finally, the thioether intermediate is coupled with a phenol derivative using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced isoxazole derivatives.

Substitution: Various substituted thioether derivatives.

Scientific Research Applications

4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Core Functional Groups

- 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol: Contains a phenol group (-OH), a thioether (-S-), and a 3,5-dimethylisoxazole ring.

- Compound 5f (): Features a thioether-linked 3,5-dimethylisoxazole group but substitutes the phenol with a 2-fluorophenyl-piperazine ethanone moiety .

- Compound 5h () : Similar to 5f but replaces the 2-fluorophenyl group with a 2-methoxyphenyl-piperazine, enhancing electron-donating properties .

- Compound 25 (): A benzamide derivative with a nitro group and a 3-methylisoxazole-thioether chain, lacking the phenol group .

- Compound (I) () : A thiadiazole derivative with a methylsulfanyl group, replacing the isoxazole with a thiadiazole core .

Key Structural Variations

Physicochemical Properties

- Solubility: The phenol group in the target compound likely increases water solubility compared to analogs like 5f and 5h, which contain hydrophobic fluorophenyl/methoxyphenyl groups .

- Acidity: The phenolic -OH (pKa ~10) introduces acidity absent in neutral analogs such as 5f and 5h. This may enhance hydrogen-bonding interactions in biological systems.

- Stability : The 3,5-dimethylisoxazole ring provides steric protection to the thioether bridge, similar to derivatives in and .

Critical Analysis of Divergences

- Biological Target Specificity : Piperazine-containing derivatives (5f/5h) target nuclear receptors, while the thiadiazole in interacts with microbial enzymes, highlighting the impact of heterocycle choice on biological targets .

Biological Activity

The compound 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol is a small molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

Recent studies have highlighted the compound's role as an antagonist of the androgen receptor (AR), particularly in castration-resistant prostate cancer (CRPC). It has been shown to inhibit nuclear AR levels and block the expression of AR-target genes, thereby suppressing the proliferation of AR-positive cancer cells and growth of xenograft tumors expressing AR variants . Notably, this inhibition does not require the ligand-binding domain (LBD) of the AR, suggesting a novel mechanism distinct from traditional anti-androgens .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Demonstrated efficacy in inhibiting prostate cancer cell proliferation.

- Inhibition of Androgen Receptor : Effective against both wild-type and mutant forms of the androgen receptor.

- Potential Antibacterial Properties : Related compounds in the literature have shown antibacterial activity, suggesting potential for similar effects .

Table 1: Summary of Biological Activities

Case Study 1: Prostate Cancer Treatment

A study conducted on CRPC cells demonstrated that this compound significantly reduced cell viability and proliferation. The compound was tested against various concentrations, revealing a dose-dependent response that inhibited the growth of xenograft tumors in vivo. This suggests its potential as a therapeutic agent for patients resistant to conventional therapies .

Case Study 2: Antibacterial Activity

While primary studies focus on its anticancer properties, related compounds have shown promising antibacterial effects. For instance, derivatives with similar isoxazole structures exhibited minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition . Further research could explore the antibacterial potential of this compound itself.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)phenol, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves coupling a thiol-containing phenol derivative with a functionalized isoxazole moiety. A common approach is to use nucleophilic substitution under reflux conditions. For example, combining 4-hydroxythiophenol with a 3,5-dimethylisoxazole-4-methyl halide (e.g., chloride or bromide) in a polar aprotic solvent (e.g., DMF) with a base (e.g., sodium hydride or triethylamine) at 60–80°C for 6–12 hours. Optimization includes varying solvent polarity (DMF vs. acetonitrile), stoichiometric ratios (1:1 to 1:1.2), and reaction time to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure. Key features include:

- ¹H NMR : A singlet for the two methyl groups on the isoxazole ring (δ ~2.2–2.4 ppm) and a singlet for the aromatic protons in the phenol moiety (δ ~6.8–7.2 ppm).

- ¹³C NMR : Signals for the isoxazole carbons (δ ~95–110 ppm) and the thioether linkage (δ ~35–40 ppm).

- High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) within 3 ppm accuracy .

Q. What preliminary biological activities have been reported for structurally related isoxazole-thioether compounds?

- Methodology : Isoxazole-thioether derivatives have demonstrated anticancer and antiviral activities in vitro. For example, analogs with similar substituents (e.g., methyl groups on the isoxazole ring) showed inhibition of platelet aggregation and thrombin receptor activation in cell-based assays. Researchers should validate these findings for this compound using cytotoxicity assays (e.g., MTT on cancer cell lines) and viral replication inhibition studies (e.g., plaque reduction assays) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?

- Methodology : Perform in-silico studies using software like AutoDock Vina or Schrödinger Suite. Steps include:

Prepare the compound’s 3D structure (e.g., via Gaussian optimization at the B3LYP/6-31G* level).

Identify potential targets (e.g., cyclooxygenase-2 or viral proteases) based on structural analogs.

Analyze binding affinity (ΔG values) and key interactions (hydrogen bonds, hydrophobic contacts).

Q. What strategies resolve contradictory data in biological activity studies (e.g., varying potency across cell lines)?

- Methodology :

- Dose-response curves : Test the compound at multiple concentrations (e.g., 0.1–100 µM) to assess reproducibility.

- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., inhibition of signaling pathways like PI3K/Akt).

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl groups with halogens) to isolate critical functional groups .

Q. How can the compound’s stability under physiological conditions be evaluated, and what degradation products might form?

- Methodology :

- Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–48 hours. Analyze via HPLC or LC-MS to quantify remaining parent compound.

- Degradation pathways : Likely hydrolysis of the thioether bond under acidic conditions, yielding 4-mercaptophenol and 3,5-dimethylisoxazole-4-methanol. Confirm degradation products using HRMS .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

- Methodology :

- Library synthesis : Prepare derivatives with systematic substitutions (e.g., varying substituents on the phenol ring or isoxazole).

- Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.

- In vivo validation : Prioritize compounds with >50% efficacy in vitro for pharmacokinetic studies (e.g., oral bioavailability in rodent models) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.